Cas no 1391104-79-2 (2-amino-2-4-chloro-2-(trifluoromethyl)phenylethan-1-ol)

2-amino-2-4-chloro-2-(trifluoromethyl)phenylethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-AMINO-2-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-OL
- 2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethanol
- Benzeneethanol, β-amino-4-chloro-2-(trifluoromethyl)-
- CHEMBL4563853
- 1391104-79-2
- EN300-194331
- 2-amino-2-4-chloro-2-(trifluoromethyl)phenylethan-1-ol
-
- MDL: MFCD22530418
- インチ: 1S/C9H9ClF3NO/c10-5-1-2-6(8(14)4-15)7(3-5)9(11,12)13/h1-3,8,15H,4,14H2
- InChIKey: CIEHRJIQZOVKEV-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C(F)(F)F)C=1)C(CO)N
計算された属性
- せいみつぶんしりょう: 239.0324761g/mol
- どういたいしつりょう: 239.0324761g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 46.2Ų
じっけんとくせい
- 密度みつど: 1.412±0.06 g/cm3(Predicted)
- ふってん: 311.5±37.0 °C(Predicted)
- 酸性度係数(pKa): 12.28±0.10(Predicted)
2-amino-2-4-chloro-2-(trifluoromethyl)phenylethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-194331-0.05g |
2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol |
1391104-79-2 | 0.05g |
$721.0 | 2023-09-17 | ||
Enamine | EN300-194331-0.1g |
2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol |
1391104-79-2 | 0.1g |
$756.0 | 2023-09-17 | ||
Enamine | EN300-194331-10g |
2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol |
1391104-79-2 | 10g |
$6883.0 | 2023-09-17 | ||
Enamine | EN300-194331-1.0g |
2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol |
1391104-79-2 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-194331-2.5g |
2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol |
1391104-79-2 | 2.5g |
$1792.0 | 2023-09-17 | ||
Enamine | EN300-194331-0.5g |
2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol |
1391104-79-2 | 0.5g |
$824.0 | 2023-09-17 | ||
Enamine | EN300-194331-5g |
2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol |
1391104-79-2 | 5g |
$3532.0 | 2023-09-17 | ||
Enamine | EN300-194331-1g |
2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol |
1391104-79-2 | 1g |
$859.0 | 2023-09-17 | ||
Enamine | EN300-194331-0.25g |
2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol |
1391104-79-2 | 0.25g |
$791.0 | 2023-09-17 |
2-amino-2-4-chloro-2-(trifluoromethyl)phenylethan-1-ol 関連文献
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
2-amino-2-4-chloro-2-(trifluoromethyl)phenylethan-1-olに関する追加情報
Introduction to 2-amino-2-4-chloro-2-(trifluoromethyl)phenylethan-1-ol (CAS No. 1391104-79-2)
2-amino-2-4-chloro-2-(trifluoromethyl)phenylethan-1-ol, identified by the CAS number 1391104-79-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its structural complexity, which includes an amino group, a chloro substituent, and a trifluoromethyl moiety attached to a phenyl ring. The presence of these functional groups imparts unique chemical properties that make it a promising candidate for further investigation in drug discovery and development.
The molecular structure of 2-amino-2-4-chloro-2-(trifluoromethyl)phenylethan-1-ol consists of a benzene ring substituted with chloro and trifluoromethyl groups, further modified by an ethyl chain terminated with an amino group. This arrangement contributes to its potential biological activity, making it a subject of interest for researchers exploring novel therapeutic agents. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity, which are critical factors in the design of effective pharmaceuticals.
In recent years, there has been a surge in research focused on the development of small-molecule inhibitors targeting various biological pathways. 2-amino-2-4-chloro-2-(trifluoromethyl)phenylethan-1-ol has been studied for its potential role in modulating enzymes and receptors involved in inflammatory responses, cancer progression, and neurological disorders. The combination of the amino and chloro substituents on the phenyl ring suggests that this compound may exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are often implicated in disease mechanisms.
One of the most compelling aspects of 2-amino-2-4-chloro-2-(trifluoromethyl)phenylethan-1-ol is its structural versatility. Researchers have explored derivatives of this compound to optimize its pharmacokinetic properties and target specificity. For instance, modifications to the trifluoromethyl group or the ethyl chain have been investigated to enhance solubility and reduce toxicity. These efforts align with the broader trend in drug discovery toward designing molecules that balance efficacy with minimal side effects.
The synthesis of 2-amino-2-4-chloro-2-(trifluoromethyl)phenylethan-1-ol involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloro and trifluoromethyl groups necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have enabled researchers to produce this compound more efficiently, facilitating further exploration of its biological potential.
Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their ability to improve pharmacological properties. The trifluoromethyl group in 2-amino-2-4-chloro-2-(trifluoromethyl)phenylethan-1-ol contributes to its lipophilicity, which can enhance membrane permeability and binding affinity. Additionally, fluorine atoms can influence metabolic stability by resisting hydrolysis and oxidation, thereby prolonging the half-life of the drug candidate.
In vitro studies have demonstrated that 2-amino-2-4-chloro-2-(trifluoromethyl)phenylethan-1-ol exhibits promising activity against certain cancer cell lines. The compound's ability to interact with key targets involved in cell proliferation and survival suggests its potential as an anticancer agent. Furthermore, preliminary investigations have explored its effects on inflammatory pathways, indicating possible applications in treating autoimmune diseases and chronic inflammation.
The development of novel pharmaceuticals relies heavily on understanding the interactions between small molecules and biological targets at the molecular level. Computational modeling techniques have been increasingly employed to predict the binding affinity and mode of action of compounds like 2-amino-2-4-chloro-2-(trifluoromethyl)phenylethan-1-ol. These simulations help researchers design more effective derivatives by identifying key structural features that enhance binding interactions with proteins or nucleic acids.
As research continues to uncover new therapeutic applications, 2-amino-2-4-chloro-2-(trifluoromethyl)phenylethan-1-ol remains a compelling candidate for further development. Its unique structural features offer opportunities for designing next-generation drugs with improved efficacy and safety profiles. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists are essential to translate this potential into tangible therapeutic benefits for patients worldwide.
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